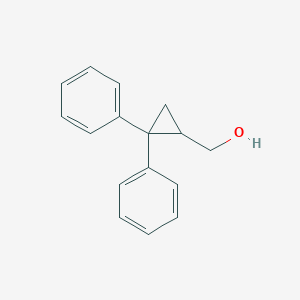

(2,2-Diphenylcyclopropyl)methanol

Description

Structure

3D Structure

Properties

Molecular Formula |

C16H16O |

|---|---|

Molecular Weight |

224.30 g/mol |

IUPAC Name |

(2,2-diphenylcyclopropyl)methanol |

InChI |

InChI=1S/C16H16O/c17-12-15-11-16(15,13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15,17H,11-12H2 |

InChI Key |

DKKWWWHVSKHVQJ-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C1(C2=CC=CC=C2)C3=CC=CC=C3)CO |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2,2 Diphenylcyclopropyl Methanol and Its Derivatives

Established Synthetic Routes for (2,2-Diphenylcyclopropyl)methanol

The construction of the 2,2-diphenylcyclopropane framework has traditionally relied on two primary strategies: the cyclopropanation of a diphenyl-substituted alkene and the functional group manipulation of a pre-existing 2,2-diphenylcyclopropane core.

A cornerstone in cyclopropane (B1198618) synthesis is the Simmons-Smith reaction , which involves the reaction of an alkene with an organozinc carbenoid, typically formed from diiodomethane (B129776) and a zinc-copper couple. wikipedia.org This reaction is stereospecific, meaning the stereochemistry of the starting alkene is retained in the cyclopropane product. wikipedia.org For the synthesis of this compound, a suitable precursor is 2,2-diphenyl-2-propen-1-ol. The hydroxyl group in this allylic alcohol can direct the cyclopropanation to occur on the same face of the double bond, a phenomenon known as syn-directing effect, which enhances the stereocontrol of the reaction. organic-chemistry.org

Alternatively, this compound can be prepared via the reduction of a corresponding carbonyl compound, such as 2,2-diphenylcyclopropanecarboxylic acid or its esters. The synthesis of these carboxylic acid precursors can be achieved through various means, including the reaction of diphenyldiazomethane with an acrylate, followed by hydrolysis. The subsequent reduction of the carboxylic acid or ester to the primary alcohol can be accomplished using standard reducing agents like lithium aluminum hydride (LiAlH₄).

Another established method involves the cyclopropanation of 1,1-diphenylethene using a diazo compound, such as ethyl diazoacetate, in the presence of a copper or rhodium catalyst. This reaction yields an ester of 2,2-diphenylcyclopropanecarboxylic acid, which can then be reduced to the target alcohol.

Novel Approaches in the Preparation of this compound Analogues

Modern organic synthesis has introduced innovative methods for the construction of highly substituted cyclopropanes, offering new pathways to analogues of this compound with diverse substitution patterns.

One of the most significant advancements is the Kulinkovich reaction , which provides access to 1-substituted cyclopropanols from esters and Grignard reagents in the presence of a titanium(IV) alkoxide catalyst. wikipedia.orgorganic-chemistry.orgnrochemistry.com Starting from an ester of diphenylacetic acid, such as methyl diphenylacetate, the Kulinkovich reaction with a Grignard reagent like ethylmagnesium bromide generates a titanacyclopropane intermediate. organic-chemistry.org This intermediate then reacts with the ester to form the cyclopropanol (B106826) product after hydrolysis. wikipedia.orgyoutube.com This method is particularly valuable for creating derivatives with a substituent at the 1-position of the cyclopropane ring, directly adjacent to the hydroxyl group.

| Component | Role | Examples |

|---|---|---|

| Substrate | Carbonyl source | Esters (e.g., Methyl diphenylacetate) |

| Reagent | Forms the titanacyclopropane | Grignard reagents (e.g., Ethylmagnesium bromide) |

| Catalyst | Mediates the reaction | Titanium(IV) alkoxides (e.g., Ti(OiPr)₄) wikipedia.org |

| Product | Substituted cyclopropanol | 1-Alkyl-2,2-diphenylcyclopropan-1-ol |

Another novel strategy involves the Kulinkovich-de Meijere reaction , a modification that allows for the synthesis of cyclopropylamines from amides, expanding the accessible range of functionalized cyclopropane derivatives. organic-chemistry.org Furthermore, transition metal-catalyzed reactions, such as those employing rhodium catalysts, have emerged for the diastereoselective cyclopropanation of allylic alcohols, providing another powerful tool for constructing these complex scaffolds.

Asymmetric Synthesis and Enantioselective Access to Chiral this compound Derivatives

The development of enantioselective methods to access chiral cyclopropanes is a major focus of modern synthetic chemistry, driven by the often-differing biological activities of enantiomers. rroij.commdpi.com For derivatives of this compound, where the carbon bearing the methanol (B129727) group is a stereocenter, controlling the stereochemistry is crucial.

Asymmetric versions of the Simmons-Smith reaction have been developed using chiral auxiliaries or catalysts. For instance, the cyclopropanation of chiral allylic alcohols can proceed with high diastereoselectivity. wiley-vch.de The use of stoichiometric chiral additives or chiral ligands on the zinc carbenoid can induce enantioselectivity in the cyclopropanation of prochiral alkenes.

Catalytic asymmetric cyclopropanation represents a more efficient approach. Chiral dirhodium tetracarboxylate catalysts have been successfully employed in the reaction of diazoacetates with alkenes to produce chiral cyclopropane carboxylates with high enantioselectivity. nih.gov These can then be converted to the corresponding chiral alcohols. For example, using a chiral rhodium catalyst like Rh₂(R-p-Ph-TPCP)₄ can lead to high diastereoselectivity and enantioselectivity in the formation of the cyclopropane ring. nih.gov

Another powerful method is the catalytic asymmetric cyclopropanation of allylic alcohols using titanium-TADDOLate complexes. This approach can provide high levels of enantio- and diastereoselectivity in the formation of cyclopropyl (B3062369) alcohols. organic-chemistry.org

| Method | Chiral Source | Key Features |

|---|---|---|

| Asymmetric Simmons-Smith | Chiral allylic alcohols, chiral ligands | Substrate-controlled or reagent-controlled diastereoselectivity. wiley-vch.de |

| Rhodium-Catalyzed Cyclopropanation | Chiral dirhodium tetracarboxylate catalysts | High diastereo- and enantioselectivity with diazo compounds. nih.gov |

| Titanium-TADDOLate Catalysis | Chiral titanium complex | Effective for asymmetric cyclopropanation of allylic alcohols. organic-chemistry.org |

| Organocatalysis | Chiral organic molecules (e.g., cinchona alkaloids) | Metal-free approach for the enantioselective synthesis of spirocyclopropyl pyrazolones. researchgate.net |

Strategic Utility of Precursors in the Synthesis of this compound Scaffolds

The successful synthesis of this compound and its derivatives is highly dependent on the availability and preparation of key precursors. The strategic design and synthesis of these starting materials are therefore of paramount importance.

For syntheses relying on cyclopropanation, the preparation of appropriately substituted diphenyl alkenes is a critical first step. 1,1-Diphenylethene , a common precursor, can be synthesized through various methods, including the Wittig reaction of benzophenone (B1666685) with a phosphorus ylide or the dehydration of 2,2-diphenyl-ethanol. Functionalized derivatives, such as 2,2-diphenyl-2-propen-1-ol for directed Simmons-Smith reactions, require multi-step synthetic sequences.

For methods like the Kulinkovich reaction, the synthesis of the requisite ester precursors is crucial. Methyl diphenylacetate , for instance, can be readily prepared by the esterification of diphenylacetic acid. This acid, in turn, can be synthesized from benzilic acid via a benzilic acid rearrangement followed by reduction.

The concept of two-directional synthesis offers an efficient strategy for building complex molecular scaffolds from simpler, symmetrical precursors. This approach can be envisioned for creating elaborate structures containing the this compound core by designing precursors with dual reactive sites.

Furthermore, the synthesis of key intermediates like 2-phenylcyclopropane carboxylic acid has been optimized, which can serve as a building block for more complex, pharmaceutically relevant cyclopropane derivatives. researchgate.net The development of efficient routes to such precursors is a continuous effort in the field, enabling the exploration of a wider range of this compound analogues.

Mechanistic Investigations of Chemical Transformations Involving the 2,2 Diphenylcyclopropyl Methanol Moiety

Cyclopropylcarbinyl Radical Rearrangements of (2,2-Diphenylcyclopropyl)methanol Derivatives

The rearrangement of cyclopropylcarbinyl radicals to their isomeric homoallyl radicals is a well-established and exceedingly fast process, often utilized as a "radical clock" to time other rapid chemical reactions. The presence of the 2,2-diphenylcyclopropyl group significantly influences the kinetics and pathways of these rearrangements.

The ring-opening of a cyclopropylcarbinyl radical is a unimolecular process that relieves the significant strain energy of the three-membered ring. The rate of this reaction is highly dependent on the substitution pattern on both the cyclopropane (B1198618) ring and the carbinyl carbon. For the (2,2-diphenylcyclopropyl)carbinyl radical, the presence of two phenyl groups on the cyclopropane ring dramatically accelerates the ring-opening process.

The thermodynamics of the ring-opening are generally favorable, driven by the release of ring strain, which is approximately 27-28 kcal/mol for a simple cyclopropane ring. The formation of a more stable, delocalized homoallyl radical further contributes to the thermodynamic driving force. In the case of the (2,2-diphenylcyclopropyl)carbinyl radical, the resulting homoallyl radical benefits from the stabilizing effect of the phenyl groups, making the rearrangement essentially irreversible.

A study on the cyclization of the 4,4-diphenyl-3-butenyl radical to the 1,1-diphenylcyclopropylcarbinyl radical provides insight into the equilibrium of this system. acs.org The cyclization is strongly enthalpy controlled, and from the equilibrium constants, the Arrhenius functions for the ring-opening of the 1,1-diphenylcyclopropylcarbinyl radical were calculated. acs.org This highlights the thermodynamic favorability of the open-chain radical over the cyclopropylcarbinyl radical.

Table 1: Kinetic Data for the Ring Opening of a Substituted (2,2-Diphenylcyclopropyl)carbinyl Radical Analog

| Radical Precursor | Temperature (°C) | Rate Constant for Ring Opening (s⁻¹) | Reference |

| (trans-2-(2,2-diphenylcyclopropyl)cyclopropyl)methyl radical | 20 | > 1 x 10⁸ | acs.org |

Note: This table presents data for a closely related analog, as specific data for the parent (2,2-diphenylcyclopropyl)carbinyl radical is not available.

Substituents on the cyclopropylcarbinyl system can exert profound effects on the rate and regioselectivity of the ring-opening reaction. These effects can be broadly categorized as steric and electronic.

Electron-donating groups on the cyclopropane ring generally accelerate the ring-opening by stabilizing the electron-deficient transition state. Conversely, electron-withdrawing groups tend to decrease the rate. Phenyl groups, as seen in the this compound moiety, are particularly effective at accelerating the rearrangement due to their ability to stabilize the incipient radical through resonance. Studies on 2-aryl-substituted cyclopropylcarbinyl radicals have shown that electron-withdrawing substituents on the aryl ring can further accelerate the ring-opening, suggesting a transition state with some polar character. cdnsciencepub.com For example, a p-CF₃ group accelerates the ring opening of a (trans-2-arylcyclopropyl)methyl radical by a factor of approximately 2.5 compared to the unsubstituted phenyl analog. cdnsciencepub.com

Substituents on the carbinyl carbon also play a crucial role. A phenyl substituent at the carbinyl position has been found to decrease the rate of ring-opening by about three orders of magnitude compared to the unsubstituted parent radical. acs.org This is attributed to the stabilization of the ground state of the cyclopropylcarbinyl radical by the phenyl group, which outweighs the stabilization of the transition state.

For many simple alkyl-substituted cyclopropylcarbinyl radical rearrangements, the effect of the solvent on the reaction rate is minimal. acs.org This is because the transition state has a nonpolar character, and there is little change in charge separation during the reaction.

However, when the cyclopropylcarbinyl radical contains substituents that can support charge separation in the transition state, solvent effects can become more pronounced. For instance, ester-substituted cyclopropylcarbinyl radicals exhibit a noticeable kinetic solvent effect, with the rate of ring-opening being faster in more polar solvents like acetonitrile (B52724) compared to less polar solvents like tetrahydrofuran. acs.org This suggests a transition state with some degree of charge separation that is stabilized by polar solvents. While specific studies on the solvent effects for the (2,2-diphenylcyclopropyl)carbinyl radical are scarce, the presence of the polarizable phenyl groups suggests that a modest solvent effect might be observable.

The ring-opening of a cyclopropylcarbinyl radical is generally considered to be a concerted process, proceeding through a single transition state without the formation of a discrete intermediate. Computational studies have provided detailed insights into the geometry of this transition state. wayne.edu For the parent cyclopropylcarbinyl radical, the transition state resembles the product homoallyl radical, with a significantly elongated C-C bond of the cyclopropane ring that is breaking.

The stereochemistry of the ring-opening is also an important mechanistic feature. The reaction can proceed through either a "disrotatory" or "conrotatory" opening of the cyclopropane ring. For the cyclopropyl (B3062369) radical itself, both ring-opening paths are symmetry-forbidden, leading to its kinetic persistence. synchrotron-soleil.frresearchgate.net However, in the case of the cyclopropylcarbinyl radical, these symmetry constraints are lifted. Theoretical calculations suggest that the transition state for the ring-opening has a "gauche" conformation, where the breaking cyclopropane bond is not perfectly aligned with the p-orbital of the radical center.

The presence of the two phenyl groups in the (2,2-diphenylcyclopropyl)carbinyl radical will undoubtedly influence the precise geometry of the transition state. The phenyl groups will orient themselves to maximize stabilization of the developing radical character on the adjacent carbon atom.

O-Neophyl Rearrangements in Systems Containing the (2,2-Diphenylcyclopropyl) Moiety

The O-neophyl rearrangement is a 1,2-migration of an aryl group from a carbon atom to an adjacent oxygen atom in an alkoxyl radical. This rearrangement is particularly relevant for systems derived from this compound, where the diaryl-substituted carbon is adjacent to the oxygen of the hydroxyl group.

A central question in the mechanism of the O-neophyl rearrangement has been whether it proceeds through a concerted pathway or a stepwise mechanism involving a discrete intermediate. Studies on 1,1-diarylalkoxyl radicals, which are structurally analogous to the radical that would be formed from this compound derivatives, have provided compelling evidence for a stepwise mechanism. nih.gov

DFT calculations on the O-neophyl rearrangement of a series of ring-substituted 1,1-diarylalkoxyl radicals have shown that the reaction proceeds through a bridged spirocyclic radical intermediate, specifically a 1-oxaspiro acs.orgacs.orgoctadienyl radical. nih.gov The potential energy surface indicates a consecutive reaction where the initial alkoxyl radical is in equilibrium with the spirocyclic intermediate, which then proceeds to the rearranged carbon-centered radical. nih.gov

Experimental evidence supports this stepwise mechanism. A laser flash photolysis study of the O-neophyl rearrangement of 1,1-diarylalkoxyl radicals revealed that the rearrangement rate constant decreases with increasing solvent polarity. nih.gov This is consistent with a transition state that is less polar than the starting alkoxyl radical, a characteristic of the formation of the less charge-separated spirocyclic intermediate. nih.gov Furthermore, a product and time-resolved kinetic study showed that the rearrangement is governed by the electronic effects in the starting 1,1-diarylalkoxyl radicals, with electron-withdrawing substituents on the aryl ring accelerating the rearrangement. acs.org This observation is also in line with a reactant-like transition state leading to the spirocyclic intermediate. acs.org

In the context of a system containing a (2,2-diphenylcyclopropyl) moiety, the presence of the strained three-membered ring could potentially influence the stability and reactivity of the proposed spirocyclic intermediate. However, the fundamental mechanistic pathway is expected to remain stepwise, consistent with the strong evidence from analogous diaryl systems.

Role of the 2,2-Diphenylcyclopropyl Group as a Reporter in Alkoxyl Radical Chemistry

The (2,2-diphenylcyclopropyl)methyl group acts as an effective reporter group in the study of alkoxyl radical chemistry. When an alkoxyl radical is generated at the carbinol center of this compound, it can undergo a rapid β-scission of the cyclopropane ring. This ring-opening is a unimolecular process with a known rate constant, functioning as a radical clock. wikipedia.orgillinois.edu The detection of ring-opened products provides definitive evidence for the intermediacy of an alkoxyl radical.

For instance, the 1-cyclopropyl-1-phenylethoxyl radical undergoes β-scission to yield cyclopropyl phenyl ketone. researchgate.net This type of fragmentation is driven by the release of the inherent strain energy of the cyclopropane ring and the formation of a stable carbonyl compound. The rate of this β-scission can be influenced by the substitution pattern on the cyclopropane ring, with radical-stabilizing groups accelerating the ring-opening process. researchgate.netnih.gov

Bridged Radical Intermediates (e.g., 1-Oxaspiroillinois.edunih.govoctadienyl Radicals)

In certain reactions involving the this compound moiety, the formation of bridged radical intermediates has been proposed. While direct evidence for a 1-oxaspiro illinois.edunih.govoctadienyl radical derived from this compound is not extensively documented in the provided search results, the concept of spirocyclic intermediates is relevant in radical chemistry. For example, the cyclization of the 5-hexenyl radical to a five-membered ring is a well-established radical clock reaction. wikipedia.org

Other Radical-Mediated Transformations of this compound and its Conjugates

Hydrogen Atom Transfer (HAT) is a fundamental process in radical chemistry. scripps.eduresearchgate.net In the context of this compound, HAT reactions can be involved in the generation of the initial alkoxyl radical. For example, a potent hydrogen abstracting agent can remove the hydroxyl hydrogen to form the corresponding alkoxyl radical, which can then undergo the characteristic ring-opening. nih.gov The efficiency of HAT reactions can be influenced by solvent effects and the polarity of the radical and the hydrogen donor. scripps.edursc.orgcanada.ca

β-scission is a characteristic reaction of alkoxyl radicals and is central to the utility of the this compound system as a mechanistic probe. researchgate.netresearchgate.net The carbon-carbon bond located at the β-position to the oxygen of the alkoxyl radical cleaves, leading to the formation of a ketone and an alkyl radical. In the case of the (2,2-diphenylcyclopropyl)methoxyl radical, the β-scission results in the opening of the cyclopropane ring to give a more stable radical and cyclopropyl phenyl ketone. researchgate.net The rate of this β-scission is a key parameter in radical clock experiments. wikipedia.orgresearchgate.net Computational studies have shown that solvation can significantly affect the free energy barrier of β-scission reactions. ucl.ac.ukbohrium.com

| Radical Precursor | β-Scission Product | Key Features |

| 1-Cyclopropyl-1-phenylethoxyl radical | Cyclopropyl phenyl ketone | Rate constant is higher than that of cumyloxyl radical. researchgate.net |

| α,α-Dicyclopropylphenylmethoxyl radical | Cyclopropyl phenyl ketone | Undergoes β-scission to give the ketone as the major product. researchgate.net |

Single Electron Transfer (SET) can induce the ring-opening of cyclopropane derivatives. nih.govacs.org For aryl-substituted cyclopropanes, photoinduced electron transfer can lead to the formation of a radical cation, which subsequently undergoes ring-opening. acs.orgchemrxiv.orgchemrxiv.org The regioselectivity of the ring-opening of the resulting radical cation can be influenced by the nature of the nucleophile and the oxidizing species. nih.gov The rate of ring-opening is also highly dependent on the substituents on the cyclopropyl ring. For instance, a phenyl substituent on the cyclopropyl group can significantly accelerate the rate of ring-opening of the corresponding N-cyclopropylaniline radical cation. nih.gov

| Compound | Ring Opening Rate Constant (s⁻¹) of Radical Cation | Reference |

| N-Cyclopropyl-N-methylaniline | 4.1 x 10⁴ | nih.gov |

| 1'-Methyl-3',4'-dihydro-1'H-spiro[cyclopropane-1,2'-quinoline] | 3.5 x 10² | nih.gov |

| 6'-Chloro-1'-methyl-3',4'-dihydro-1'H-spiro[cyclopropane-1,2'-quinoline] | 4.1 x 10² | nih.gov |

| 4-Chloro-N-methyl-N-(2-phenylcyclopropyl)aniline | 1.7 x 10⁸ | nih.gov |

Ionic and Polar Reactions Involving this compound

While the this compound moiety is a well-known probe for radical reactions, it can also participate in ionic and polar transformations. For example, the addition of Grignard reagents to carbonyl compounds bearing a cyclopropyl-based radical clock has been used to investigate the possibility of single-electron transfer in these reactions. nih.gov The absence of ring-opened products in such reactions suggests that the reaction proceeds through a polar, non-radical mechanism.

Acid-Catalyzed Transformations

The acid-catalyzed reactions of this compound are dominated by the release of the inherent strain energy of the three-membered ring. The mechanism typically involves the protonation of the hydroxyl group, converting it into a good leaving group (water). This is followed by a rearrangement that involves the cleavage of a cyclopropyl C-C bond.

The process is initiated by the protonation of the primary alcohol by an acid catalyst (H-A). The subsequent loss of a water molecule can be envisioned to occur concurrently with the cleavage of the C1-C2 bond of the cyclopropane ring. This concerted step is driven by the formation of a highly stabilized tertiary carbocation. The positive charge is stabilized by resonance distribution across the two phenyl rings and hyperconjugation. This homoallylic cation is then trapped by a nucleophile (Nu⁻) present in the reaction medium, leading to the formation of a ring-opened product.

The regioselectivity of the ring-opening is governed by the formation of the most stable carbocationic intermediate. Cleavage of the C1-C2 or C1-C3 bond leads to the same stabilized tertiary carbocation, whereas cleavage of the C2-C3 bond would result in a less stable primary carbocation, a pathway that is energetically unfavorable. This mechanism is analogous to the acid-catalyzed ring-opening of highly substituted epoxides, where the reaction proceeds via a transition state with significant Sₙ1 character, and the nucleophile attacks the carbon atom best able to stabilize a positive charge. libretexts.orgmasterorganicchemistry.com

Table 1: Key Steps in Acid-Catalyzed Rearrangement of this compound

| Step | Description | Intermediate/Transition State |

| 1 | Protonation of the hydroxyl group. | Oxonium ion |

| 2 | Concerted loss of water and C-C bond cleavage. | Developing tertiary carbocation |

| 3 | Formation of a resonance-stabilized tertiary carbocation. | Diphenyl-substituted homoallylic cation |

| 4 | Nucleophilic attack on the carbocation. | Final ring-opened product |

This table provides a generalized mechanistic pathway.

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions at the primary carbon of this compound are mechanistically complex due to the unique structure of the substrate. For a substitution reaction to occur, the hydroxyl group must first be converted into a better leaving group, for instance, a tosylate.

A direct bimolecular nucleophilic substitution (Sₙ2) on the resulting (2,2-diphenylcyclopropyl)methyl tosylate is sterically hindered by the bulky 2,2-diphenylcyclopropyl group. The transition state for an Sₙ2 reaction would involve a five-coordinate carbon atom, which is difficult to achieve due to the steric crowding imposed by the adjacent quaternary cyclopropyl carbon and its large phenyl substituents.

Alternatively, a unimolecular (Sₙ1) pathway would involve the departure of the leaving group to form a primary carbocation. Primary carbocations are notoriously unstable. However, in this specific case, the initial primary carbocation can undergo an immediate and facile rearrangement through cyclopropane ring-opening, as described in the acid-catalyzed mechanism (Section 3.4.1). This rearrangement yields the same stable, resonance-delocalized tertiary carbocation. The reaction would then proceed through this rearranged intermediate, and the final product would be that of substitution at the tertiary carbon, not the original primary carbon. Therefore, a "pure" Sₙ1 substitution to give (2,2-diphenylcyclopropyl)methyl-Nu is highly unlikely. Any reaction proceeding under Sₙ1-like conditions would almost certainly result in rearranged products.

The stereochemistry of such reactions further supports a rearrangement pathway. If a chiral center were present, a classic Sₙ2 reaction would lead to an inversion of configuration. nih.gov In contrast, an Sₙ1 reaction involving a planar carbocation intermediate would result in racemization. For this compound derivatives, the outcome is dominated by the powerful thermodynamic driving force of ring-opening to form a stabilized cation.

Electrochemical C-C Bond Cleavage and Functionalization

Electrochemical methods provide a powerful and catalyst-free approach to activate and functionalize the cyclopropane ring of arylcyclopropanes, including derivatives of this compound. researchgate.netnih.gov The mechanism for the electrochemical C-C bond cleavage is initiated by the anodic oxidation of the molecule. nih.gov

The key steps are:

Single Electron Transfer (SET): The arylcyclopropane is oxidized at the anode to form an arylcyclopropane radical cation. This oxidation weakens the Cα-Cβ bonds of the cyclopropane ring. nih.gov

C-C Bond Cleavage: The radical cation intermediate undergoes rapid C-C bond cleavage. The bond between the two cyclopropyl carbons (Cβ-Cγ) breaks, leading to the formation of a distonic radical cation, which can be viewed as a benzyl (B1604629) radical and a remote carbocation.

Further Oxidation and Nucleophilic Attack: The benzylic radical is further oxidized at the anode to a benzyl carbonium ion. This key intermediate is then trapped by nucleophiles present in the electrochemical cell.

This strategy has been successfully employed for the 1,3-difunctionalization of arylcyclopropanes with high chemo- and regioselectivity. researchgate.netnih.gov By carefully selecting the nucleophiles, various functional groups can be introduced.

Table 2: Examples of Electrochemical 1,3-Difunctionalization of Arylcyclopropanes

| Nucleophile(s) | Product Type | Mechanistic Note | Reference |

| F⁻ (from Et₃N·3HF) | 1,3-Difluorination | Fluoride acts as both the initial and second nucleophile. | researchgate.netnih.gov |

| MeOH / F⁻ | 1,3-Oxyfluorination | The more nucleophilic methanol (B129727) attacks first, followed by fluorination of the resulting carbocation. | researchgate.netnih.gov |

| R-COOH / R-COOH | 1,3-Dioxygenation | Carboxylic acids act as nucleophiles to achieve dioxygenation. | researchgate.net |

This table summarizes findings from studies on arylcyclopropanes, a class of compounds to which this compound belongs. The mechanism involves an arylcyclopropane radical cation and a subsequent benzyl carbonium intermediate.

Intramolecular Cyclization and Rearrangement Reactions (e.g., Diels-Alder) Facilitated by the Diphenylcyclopropyl Unit

The strained cyclopropyl ring can act as a key reactive handle or influencing group in intramolecular reactions. While the this compound moiety itself is not a diene or dienophile, it can be incorporated into a larger molecule that contains these functionalities. In such a system, the cyclopropyl group can facilitate intramolecular cyclizations, such as the Diels-Alder reaction, through several mechanisms.

The high strain energy of the three-membered ring can be a thermodynamic driving force. In some transformations, the cyclopropane ring can be opened reductively or otherwise to generate a new reactive species that then undergoes cyclization. researchgate.net More directly, the electronic properties of the cyclopropyl group, which can stabilize adjacent positive charge, can influence the reactivity of a tethered diene or dienophile.

Research on related systems has shown that cyclopropenes and cyclopropyl-capped dienes are highly effective partners in intramolecular cycloadditions. researchgate.netwikipedia.org For instance, cyclopropenyl ketones have been demonstrated to be highly reactive dienophiles in Diels-Alder reactions, leading to complex polycyclic products with high stereoselectivity. researchgate.net The strain of the cyclopropene (B1174273) ring significantly enhances its dienophilic character.

An intramolecular Diels-Alder reaction involving a diene tethered to a dienophile that includes the diphenylcyclopropyl unit would proceed to form a fused or bridged polycyclic system. masterorganicchemistry.comsemanticscholar.org The conformational constraints imposed by the bulky diphenylcyclopropyl group would heavily influence the stereochemical outcome of the cycloaddition (endo/exo selectivity).

Table 3: Role of Cyclopropane/Cyclopropene Moieties in Intramolecular Cycloadditions

| Reaction Type | Role of Cyclopropyl/Cyclopropenyl Unit | Mechanistic Feature | Reference |

| Intramolecular Diels-Alder | Dienophile (as cyclopropene) | Strain release drives the reaction; high stereoselectivity. | researchgate.netresearchgate.net |

| Cobalt-Catalyzed [4+2] Cycloaddition | Capped Diene | The cyclopropyl cap introduces strain, favoring the desired cycloaddition pathway over competing reactions. | wikipedia.org |

| Intramolecular Alder-Ene Reaction | Part of the 'ene' or tether | Influences stereoselectivity (cis/trans) of the newly formed ring through steric and electronic effects in the transition state. | nih.gov |

This table illustrates principles from related systems that could be applied to molecules containing the this compound moiety.

Computational and Theoretical Studies on 2,2 Diphenylcyclopropyl Methanol Systems

Density Functional Theory (DFT) Calculations for Reaction Pathways and Intermediates

Density Functional Theory (DFT) is a powerful quantum mechanical method widely used to investigate the electronic structure and energetics of molecules, transition states, and intermediates. For a molecule like (2,2-Diphenylcyclopropyl)methanol, DFT calculations could provide invaluable insights into various potential reaction pathways, such as acid-catalyzed rearrangements or solvolysis reactions.

A hypothetical DFT study would likely involve:

Geometry Optimization: Determining the lowest energy structures of the reactant, potential carbocation intermediates (such as the cyclopropylmethyl, cyclobutyl, and homoallyl cations), and products.

Transition State Searching: Locating the transition state structures that connect these intermediates and calculating the activation energy barriers for each step. This would help in predicting the most likely reaction mechanism.

Vibrational Frequency Analysis: To confirm that optimized structures are true minima or transition states on the potential energy surface and to calculate thermodynamic properties like Gibbs free energy.

However, no specific DFT studies detailing these aspects for this compound have been found in the scientific literature.

Ab Initio and Semi-Empirical Methods in Mechanistic Elucidation

Ab initio methods, which are based on first principles without empirical parameters, and semi-empirical methods, which use parameters derived from experimental data, are also crucial in mechanistic studies. csmres.co.uk

Ab Initio Methods: High-level ab initio calculations (e.g., Møller-Plesset perturbation theory or Coupled Cluster theory) could be used to obtain highly accurate energies for key points on the potential energy surface, providing a benchmark for DFT results.

Semi-Empirical Methods: These faster, albeit less accurate, methods could be employed to explore a broader range of reaction possibilities or to study larger systems, such as the molecule interacting with multiple solvent molecules.

A search of the literature did not uncover any studies where these methods were specifically applied to elucidate the reaction mechanisms of this compound.

Modeling Solvent Effects on Reaction Energetics and Kinetics

The choice of solvent can dramatically influence reaction rates and outcomes. Computational models are essential for understanding these effects at a molecular level. rsc.orgcam.ac.uk Two main approaches are used:

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. They are computationally efficient for estimating the influence of solvent polarity on the stability of charged intermediates and transition states.

Explicit Solvation Models: In this approach, individual solvent molecules are included in the calculation. This allows for the study of specific solute-solvent interactions, such as hydrogen bonding, which would be particularly relevant for the hydroxyl group of this compound. nih.gov

No computational studies modeling the solvent effects on the energetics and kinetics of reactions involving this compound are currently available.

Conformational Analysis and Molecular Dynamics Simulations of this compound Derivatives

The three-dimensional structure and flexibility of a molecule are critical to its reactivity.

Conformational Analysis: This involves identifying the stable conformers of this compound and its derivatives and determining their relative energies. The orientation of the phenyl groups and the hydroxymethyl group relative to the cyclopropane (B1198618) ring would be of key interest.

Molecular Dynamics (MD) Simulations: MD simulations could be used to study the dynamic behavior of this molecule over time. nih.gov This would provide insights into its conformational flexibility, the stability of different conformers in solution, and how the molecule interacts with its environment. nih.govnih.gov

Specific conformational analyses or molecular dynamics simulations for this compound derivatives have not been reported in the literature.

Prediction of Reactivity and Selectivity through Computational Chemistry

A primary goal of computational chemistry is to predict how a molecule will react and what products will be formed. csmres.co.uk For this compound, computational methods could be used to predict:

Reactivity: By calculating properties like ionization potential, electron affinity, and frontier molecular orbital energies, one could estimate the molecule's susceptibility to different types of reactions.

Selectivity: In reactions where multiple products are possible, such as the solvolysis of cyclopropylmethyl systems, computational modeling of the transition state energies can predict which product will be favored (e.g., the kinetic vs. thermodynamic product). rsc.org

While the principles of using computational chemistry for reactivity and selectivity prediction are well-established, there are no published studies that apply these principles to provide specific predictions for this compound.

Stereochemical Aspects of Reactions Involving 2,2 Diphenylcyclopropyl Methanol Derivatives

Diastereoselectivity in Synthetic Routes to (2,2-Diphenylcyclopropyl)methanol

The synthesis of this compound can result in the formation of diastereomers, and the control of this diastereoselectivity is a key challenge. One common approach involves the reduction of the corresponding ketone, (2,2-diphenylcyclopropyl) methyl ketone. The stereochemical outcome of this reduction is highly dependent on the reducing agent and the reaction conditions. For instance, the metabolic reduction of similar aryl alkyl ketones often proceeds with a high degree of stereospecificity, yielding one enantiomer in significant excess. nih.gov While specific data on this compound is not prevalent, the principles of stereospecific ketone reduction suggest that careful selection of reagents can favor the formation of one diastereomer over the other. nih.gov

Another synthetic strategy is the cyclopropanation of an appropriate allylic alcohol. The diastereoselectivity of this reaction is influenced by the directing effect of the hydroxyl group and the nature of the cyclopropanating agent. In related systems, the diastereoselective preparation of vicinal and distant stereocenters has been achieved with high selectivity through controlled ring-opening reactions of cyclopropyl (B3062369) methanol (B129727) derivatives. nih.gov This highlights the potential for achieving high diastereoselectivity in the synthesis of this compound itself.

The following table summarizes potential diastereoselective routes and the factors influencing the stereochemical outcome.

| Synthetic Route | Key Factors Influencing Diastereoselectivity | Potential Outcome |

| Reduction of (2,2-diphenylcyclopropyl) methyl ketone | Nature of the reducing agent (e.g., bulky vs. small hydride donors), temperature, solvent. | Preferential formation of either the syn or anti diastereomer. |

| Cyclopropanation of a substituted allylic alcohol | Directing effect of the hydroxyl group, choice of cyclopropanating reagent (e.g., Simmons-Smith, diazo compounds with a rhodium catalyst), substrate geometry. | High diastereomeric ratios favoring the diastereomer resulting from sterically less hindered attack. |

Enantioselective Transformations Using Chiral this compound as a Scaffold

When resolved into its enantiomers, this compound can serve as a valuable chiral scaffold or auxiliary in asymmetric synthesis. wikipedia.org A chiral auxiliary is a stereogenic unit temporarily incorporated into a molecule to control the stereochemical outcome of subsequent reactions. wikipedia.org The rigid and sterically demanding nature of the 2,2-diphenylcyclopropyl group makes it an excellent candidate for inducing facial selectivity in reactions at a prochiral center.

For example, chiral this compound can be esterified with a prochiral acid. The subsequent reaction of this ester, such as an enolate alkylation or a Michael addition, would proceed with a high degree of diastereoselectivity due to the shielding of one face of the reactive intermediate by the bulky diphenylcyclopropyl group. chemrxiv.orgrsc.org The chiral auxiliary can then be cleaved to yield the enantiomerically enriched product. wikipedia.org The efficiency of such transformations is often high, with reports of excellent yields and enantioselectivities (up to 98% ee) in similar systems using bulky chiral auxiliaries. nih.gov

The use of chiral ligands in catalysis is another area where this compound derivatives can be employed. mdpi.comchemrxiv.org A ligand derived from chiral this compound could be used to create a chiral environment around a metal center, leading to enantioselective catalysis in a variety of transformations, including hydrogenations, cycloadditions, and cross-coupling reactions. mdpi.comnih.govmdpi.com

The table below illustrates potential applications of chiral this compound in enantioselective synthesis.

| Application | Reaction Type | Expected Outcome |

| Chiral Auxiliary | Asymmetric alkylation of enolates | High diastereoselectivity, leading to enantiomerically enriched alkylated products after auxiliary removal. |

| Chiral Auxiliary | Asymmetric Michael addition | High diastereoselectivity in the conjugate addition to α,β-unsaturated compounds. mdpi.com |

| Chiral Ligand | Asymmetric Diels-Alder reaction | Catalyzes the [4+2] cycloaddition to produce enantiomerically enriched cyclohexene (B86901) derivatives. nih.gov |

| Chiral Ligand | Asymmetric hydrogenation | Enantioselective reduction of prochiral olefins or ketones. |

Stereocontrol in Cyclopropyl Ring-Opening and Rearrangement Processes

The cyclopropyl ring in this compound derivatives is strained and can undergo ring-opening or rearrangement reactions under specific conditions. The stereochemistry of the starting material plays a crucial role in determining the stereochemical outcome of these processes.

For instance, the solvolysis of cyclopropylcarbinyl systems often proceeds through a cyclopropylcarbinyl cation, which can exist as a series of rapidly equilibrating, non-classical ions (bicyclobutonium ions). nih.gov The stereochemistry of the resulting products is dictated by the preferred pathway of nucleophilic attack on this intermediate, which is in turn influenced by the stereochemistry of the starting alcohol. nih.gov In related systems, the ring-opening is controlled by the diastereoselectivity of a preceding step, such as a migratory insertion. nih.gov

Rearrangements of cyclopropylcarbinol derivatives, such as the Rappe rearrangement, are known to proceed with high stereoselectivity. nih.gov While the Rappe rearrangement specifically involves α-haloketones, the principles of stereoelectronic control are applicable to other rearrangements of cyclopropylcarbinyl systems. The Woodward-Hoffmann rules can often predict the stereochemical course of these concerted reactions. nih.gov

The following table outlines some ring-opening and rearrangement reactions and the factors governing their stereochemical outcome.

| Reaction Type | Key Stereochemical Determinants | Typical Stereochemical Outcome |

| Solvolysis | Stereochemistry of the starting alcohol, nature of the solvent and nucleophile. | Formation of stereoisomeric homoallylic alcohols or other ring-opened products with predictable stereochemistry based on the reaction mechanism (e.g., SN1-type with stereochemical scrambling or SN2-type with inversion). |

| Acid-catalyzed rearrangement | Configuration of the carbinol center, migratory aptitude of the phenyl groups. | Formation of rearranged products with a high degree of stereocontrol, often proceeding through a concerted mechanism. |

| Palladium(II)-induced ring-opening | The stereochemistry of the starting vinylcyclopropane. | Can proceed with inversion of configuration at the carbon atom attacked by the metal. rsc.org |

Influence of the Diphenylcyclopropyl Moiety on Stereochemical Outcomes of Pericyclic Reactions

The 2,2-diphenylcyclopropyl group can exert a significant influence on the stereochemical outcome of pericyclic reactions, such as Diels-Alder wikipedia.orgsigmaaldrich.commasterorganicchemistry.com and sigmatropic rearrangements beilstein-journals.org. The steric bulk of the diphenylcyclopropyl moiety can direct the approach of a dienophile in a Diels-Alder reaction, leading to high facial selectivity. Furthermore, the electronic properties of the cyclopropyl group, which can act as a π-electron donor, can influence the reactivity and regioselectivity of the reaction. stackexchange.com

In a Diels-Alder reaction where a dienophile bearing a this compound-derived substituent is used, the bulky group would likely block one face of the dienophile, leading to a preference for the endo or exo product depending on the specific geometry of the transition state. numberanalytics.comgprcp.ac.inyoutube.comyoutube.com The stereochemical outcome can be predicted by considering the steric interactions in the transition state. numberanalytics.com

In sigmatropic rearrangements, the diphenylcyclopropyl group can influence the stereochemical course of the reaction by dictating the preferred conformation of the transition state. For example, in a nih.govnih.gov-sigmatropic rearrangement (e.g., a Claisen or Cope rearrangement) of a substrate containing a (2,2-diphenylcyclopropyl)methyl group, the bulky substituent would favor a transition state geometry that minimizes steric strain, thereby controlling the stereochemistry of the newly formed stereocenters. beilstein-journals.org

The table below summarizes the influence of the diphenylcyclopropyl group on pericyclic reactions.

| Pericyclic Reaction | Influence of the Diphenylcyclopropyl Moiety | Expected Stereochemical Outcome |

| Diels-Alder Reaction | Steric hindrance from the bulky diphenylcyclopropyl group directs the approach of the diene. | High facial selectivity, leading to a predominance of one diastereomer (endo or exo). |

| nih.govnih.gov-Sigmatropic Rearrangement | The bulky group dictates the preferred chair-like or boat-like transition state conformation. | High diastereoselectivity in the formation of the rearranged product. |

| Ene Reaction | The stereochemistry of the ene reaction can be controlled by the chiral cyclopropane (B1198618) motif. | Can lead to products with a high degree of stereocontrol at the newly formed stereocenters. nih.gov |

Synthetic Utility and Applications of 2,2 Diphenylcyclopropyl Methanol As a Molecular Building Block

Applications in the Synthesis of Complex Organic Molecules

The incorporation of the diphenylcyclopropyl moiety into larger, more complex molecules is an area of growing interest, particularly in the synthesis of bioactive compounds and novel materials. The cyclopropane (B1198618) ring is a key structural motif in numerous natural products and pharmaceutical agents, where it can enhance biological activity, improve metabolic stability, and constrain molecular conformation. wikipedia.org

While specific examples detailing the direct use of (2,2-Diphenylcyclopropyl)methanol in the total synthesis of complex natural products are not extensively documented in readily available literature, the utility of related cyclopropane-containing building blocks is well-established. For instance, cyclopropane derivatives are integral to the structure of various carbocyclic nucleosides, which are analogues of natural nucleosides with significant antiviral and anticancer activities. tmc.edursc.orgdocumentsdelivered.com The synthesis of these molecules often involves the construction of a functionalized cyclopropane ring that is then elaborated to include a nucleobase mimic. tmc.edunih.gov The principles applied in these syntheses could logically be extended to incorporate the this compound scaffold, potentially leading to novel carbocyclic nucleoside analogues with unique biological profiles.

The synthesis of bioactive molecules through multicomponent reactions often utilizes diverse building blocks to rapidly generate molecular complexity. nih.gov The functional groups present in this compound—the hydroxyl group and the phenyl-substituted cyclopropane ring—make it a suitable candidate for such reactions, offering a pathway to novel molecular frameworks.

Table 1: Examples of Bioactive Molecules Containing Cyclopropane Rings

| Compound Class | Therapeutic Area | Reference |

| Pyrethroids | Insecticides | wikipedia.org |

| Quinolone Antibiotics | Antibacterials | wikipedia.org |

| Carbocyclic Nucleosides | Antiviral, Anticancer | tmc.edursc.org |

| JAK2 Inhibitors | Anticancer | nih.govresearchgate.net |

| Urease Inhibitors | Treatment of Gastric Diseases | nih.gov |

This table illustrates the diverse applications of the cyclopropane motif in bioactive compounds, suggesting the potential for this compound as a building block in medicinal chemistry.

Role as a Chiral Auxiliary or Ligand Precursor

The potential for chirality in this compound, arising from the stereochemistry of the cyclopropane ring, makes it an attractive candidate for applications in asymmetric synthesis, either as a chiral auxiliary or as a precursor to chiral ligands.

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.org Chiral alcohols are frequently employed as auxiliaries. While the direct use of this compound as a chiral auxiliary is not prominently reported, its structural features are analogous to other successful chiral alcohols. The bulky diphenylcyclopropyl group could exert significant steric influence, directing the approach of reagents to a prochiral center. For this application, enantiomerically pure this compound would be required, which could potentially be obtained through chiral resolution of the racemic mixture. wikipedia.orglibretexts.org This process involves the formation of diastereomeric salts with a chiral resolving agent, followed by separation and recovery of the individual enantiomers. libretexts.orgnih.gov

Furthermore, the this compound scaffold can serve as a foundation for the synthesis of novel chiral ligands for asymmetric catalysis. Chiral ligands play a crucial role in transition metal-catalyzed reactions, enabling the synthesis of enantiomerically enriched products. The synthesis of chiral P,N-ligands derived from scaffolds like [2.2]paracyclophane has been shown to be effective in asymmetric catalysis. nih.gov Similarly, the hydroxyl group of this compound could be transformed into various coordinating groups (e.g., phosphines, amines, or oxazolines), and the inherent chirality of the cyclopropane ring could induce asymmetry in catalytic transformations.

Table 2: Common Strategies in Asymmetric Synthesis

| Strategy | Description | Key Feature of this compound |

| Chiral Auxiliary | Temporary incorporation of a chiral group to control stereoselectivity. | Potential for steric hindrance from the diphenylcyclopropyl group. |

| Chiral Ligand | Use of a chiral molecule to coordinate with a metal catalyst and induce enantioselectivity. | Can serve as a chiral backbone for the synthesis of new ligands. |

| Chiral Resolution | Separation of a racemic mixture into its enantiomers. | The alcohol functionality allows for the formation of diastereomeric esters or salts. wikipedia.orglibretexts.org |

Development of New Synthetic Methodologies Leveraging the Diphenylcyclopropyl Unit

The unique reactivity of the cyclopropane ring, characterized by its high ring strain, can be harnessed to develop novel synthetic methodologies. Cyclopropanation reactions are a fundamental tool for introducing this three-membered ring into molecules. wikipedia.orgresearchgate.net Methodologies that leverage the pre-existing diphenylcyclopropyl unit of this compound can lead to efficient synthetic routes.

Directed cyclopropanation is a powerful strategy where a functional group on the substrate directs the stereochemical outcome of the cyclopropanation of a nearby double bond. nih.gov The hydroxyl group in an alkenyl cyclopropyl (B3062369) carbinol derivative, for instance, has been shown to direct the diastereoselective Simmons-Smith cyclopropanation of the adjacent double bond. nih.gov This principle suggests that derivatives of this compound containing an alkenyl chain could undergo highly stereoselective cyclopropanations to generate complex polycyclic systems.

Ring-opening reactions of cyclopropanes, driven by the release of ring strain, provide access to a variety of acyclic and larger ring structures. These reactions can be initiated by electrophiles, nucleophiles, or radical species. The presence of the two phenyl groups on the cyclopropane ring in this compound can influence the regioselectivity and stereoselectivity of such ring-opening reactions, offering a pathway to specifically substituted products. For example, the ring-opening of N-diphenylphosphinyl vinyl aziridines with various nucleophiles proceeds with good regioselectivity. nih.gov

Functionalization of the this compound Scaffold for Diverse Chemical Synthesis

The this compound scaffold offers multiple sites for functionalization, enabling its transformation into a wide array of derivatives for diverse synthetic applications. The primary hydroxyl group is a versatile handle for a multitude of chemical transformations.

The hydroxyl group can be readily oxidized to the corresponding aldehyde or carboxylic acid, providing entry into a vast range of subsequent reactions. Alternatively, it can be converted into a good leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution reactions.

A particularly important transformation is the conversion of the alcohol to an amine. This can be achieved through various synthetic routes, including the reduction of an intermediate azide (B81097) or nitrile, or via reductive amination. youtube.comyoutube.comyoutube.comlibretexts.org The resulting (2,2-diphenylcyclopropyl)methanamine and its derivatives are valuable building blocks for the synthesis of pharmaceuticals and other biologically active molecules.

Table 3: Potential Functional Group Transformations of this compound

| Starting Functional Group | Reagents/Conditions | Product Functional Group | Reference |

| Primary Alcohol | PCC, DMP | Aldehyde | - |

| Primary Alcohol | Jones reagent, KMnO4 | Carboxylic Acid | - |

| Primary Alcohol | TsCl, py | Tosylate | - |

| Primary Alcohol | 1. MsCl, Et3N 2. NaN3 3. LiAlH4 | Primary Amine | youtube.comlibretexts.org |

| Primary Alcohol | 1. PBr3 2. NaCN 3. LiAlH4 | Primary Amine (with carbon extension) | youtube.comlibretexts.org |

| Aldehyde (from oxidation) | R-NH2, NaBH3CN | Secondary Amine | libretexts.org |

This table outlines some of the fundamental transformations that can be performed on the hydroxyl group of this compound, highlighting its versatility as a synthetic intermediate.

Future Directions and Emerging Research Avenues

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry represents a paradigm shift in chemical manufacturing, offering enhanced control, safety, and scalability. researchgate.netmdpi.com The integration of (2,2-Diphenylcyclopropyl)methanol synthesis and its subsequent transformations into flow chemistry platforms is a significant area for future development.

Continuous flow systems provide superior control over reaction parameters such as temperature, pressure, and residence time, which is particularly advantageous for managing the energy associated with strained three-membered rings. researchgate.netyoutube.com Research has already demonstrated the successful continuous-flow synthesis of various cyclopropane (B1198618) derivatives, such as 1,1-cyclopropane aminoketones and arylthio-cyclopropyl carbonyl compounds, achieving reduced reaction times and higher productivity compared to batch methods. unica.itmdpi.com These established protocols provide a strong foundation for designing a telescoped, multi-step flow synthesis that could potentially produce this compound or its derivatives from simple precursors without the need for intermediate isolation and purification. nih.govthieme-connect.de

Automated synthesis platforms, which combine flow reactors with in-line purification and analysis, could enable the rapid generation of a library of derivatives based on the (2,2-diphenylcyclopropyl) scaffold. This approach would accelerate the discovery of new compounds with desirable properties by systematically varying reactants and conditions.

Table 1: Comparison of Batch vs. Potential Flow Synthesis for Cyclopropane Derivatives

| Parameter | Conventional Batch Processing | Continuous Flow Synthesis | Potential Advantage for this compound |

|---|---|---|---|

| Reaction Time | Hours to Days | Minutes to Hours | Significant reduction in synthesis time. unica.it |

| Scalability | Challenging, risk of inconsistencies | Straightforward, consistent output | Enables efficient production from lab to industrial scale. researchgate.net |

| Heat Transfer | Often inefficient, hotspots can occur | Highly efficient due to high surface-area-to-volume ratio | Improved safety and selectivity in energetic reactions. |

| Process Control | Limited, manual adjustments | Precise, automated control of parameters | High reproducibility and optimization of reaction yield. mdpi.com |

| Integration | Difficult to couple multiple steps | Amenable to telescoped/sequential reactions | Streamlined synthesis of complex derivatives from basic starting materials. nih.gov |

Exploration of New Catalytic Systems for Transformations of this compound

Catalysis is central to modern organic synthesis, and the development of novel catalytic systems is crucial for unlocking new reactions of this compound. Future research will likely focus on catalysts that can selectively activate either the hydroxyl group or the strained cyclopropane ring.

The transformation of alcohols into more complex products is a well-established field, with ongoing research into new catalysts for processes like the Methanol-to-Olefins (MTO) and Methanol-to-Gasoline (MTG) conversions. mdpi.comresearchgate.net While this compound is far more complex than simple methanol (B129727), the principles of catalyst design from these fields are applicable. For instance, shape-selective catalysts like zeolites (e.g., ZSM-5, SAPO-34) or novel metal-oxide supported nanoparticles could be engineered to perform specific transformations on the sterically hindered environment of the cyclopropylmethanol (B32771) moiety. mdpi.comunizar.es

Furthermore, catalysts that can mediate the selective ring-opening or rearrangement of the cyclopropane ring are of significant interest. The inherent strain of the cyclopropyl (B3062369) group can be harnessed to drive transformations that lead to diverse and valuable molecular skeletons. unica.it Cationic rearrangements of cyclopropyl methanol systems have been shown to yield homoallylic halides and other rearranged products, with the reaction pathway influenced by the stability of carbocation intermediates. tubitak.gov.tr Developing catalytic systems—perhaps based on Lewis or Brønsted acids, or transition metals—that can control these rearrangements with high chemo- and stereoselectivity is a key future direction.

Table 2: Potential Catalytic Systems for this compound Transformations

| Catalyst Type | Potential Transformation | Rationale/Example |

|---|---|---|

| Shape-Selective Zeolites (e.g., ZSM-5) | Dehydration, Etherification | Zeolites are used in methanol conversion and could be tailored for the specific size and shape of the substrate. mdpi.comunizar.es |

| **Supported Metal Nanoparticles (e.g., MoP/ZrO₂) ** | Hydrogenation, Dehydrogenation, C-O Cleavage | Nanoparticle catalysts show high activity for CO₂ hydrogenation to methanol; similar systems could activate the hydroxyl group. mdpi.comunizar.es |

| Lewis/Brønsted Acids | Controlled Ring-Opening, Rearrangement | Acid-catalyzed opening of cyclopropane rings is a known transformation; new catalysts could improve control and selectivity. tubitak.gov.tr |

| Transition Metal Complexes (e.g., Rh, Ru, Cu) | [3+2] Annulation, Ring Expansion | Metal-catalyzed reactions are known to convert cyclopropylamines into valuable building blocks via ring manipulation. unica.it |

Advanced Spectroscopic Techniques for Real-Time Mechanistic Probes

A deeper understanding of reaction mechanisms is essential for optimizing existing transformations and discovering new ones. The application of advanced, in situ spectroscopic techniques allows researchers to observe reactive intermediates and catalyst surfaces under actual reaction conditions, providing unparalleled mechanistic insight. mdpi.com

For transformations involving this compound, Attenuated Total Reflectance-Infrared (ATR-IR) spectroscopy could be employed, particularly within flow reactors, to monitor the concentration of reactants, intermediates, and products in real-time. nih.gov This has been used to study the surface coverage of catalysts during methanol reforming, and a similar approach could elucidate the role of the catalyst and the reaction kinetics in transformations of this compound. nih.gov

Techniques like Ambient Pressure X-ray Photoelectron Spectroscopy (APXPS) are powerful for studying heterogeneous catalysts, providing information on the chemical state and elemental composition of the catalyst's surface during the reaction. mdpi.com For example, in studying the transformation of this compound over a palladium-copper catalyst, APXPS could reveal the dynamic changes in the oxidation states of Pd and Cu, helping to identify the true active sites. mdpi.com Integrating microfluidic reactors with these advanced spectroscopic methods can provide detailed spatiotemporal information, helping to precisely map reaction pathways. rsc.org

Development of Novel Synthetic Applications Beyond Current Paradigms

While this compound is a valuable synthetic intermediate, its full potential may lie in applications that leverage the unique stereochemical and reactive properties of its scaffold. The cyclopropane ring is considered a "bioisostere" of phenyl rings or double bonds in medicinal chemistry, offering a rigid structure with a distinct electronic character.

An emerging application for functionalized cyclopropanes is in the development of highly specific biomedical tools. For instance, derivatives of (2-aminocyclopropyl)phenyl compounds have been designed and synthesized as novel Positron Emission Tomography (PET) imaging agents for enzymes implicated in neurological disorders, such as Lysine-specific demethylase 1 (LSD1). acs.org This highlights a path forward where this compound could serve as a precursor to new diagnostic or therapeutic agents. Its diphenyl substitution provides a lipophilic character that could be tuned to optimize properties like blood-brain barrier permeability.

Furthermore, the development of novel synthetic methods that use the strained ring as a linchpin for constructing complex polycyclic architectures is a promising frontier. The inherent reactivity of the cyclopropylcarbinyl system can be exploited in cascade reactions or rearrangements to rapidly build molecular complexity from a relatively simple starting material. unica.it

Q & A

Basic: What are the primary synthetic routes for preparing (2,2-Diphenylcyclopropyl)methanol derivatives?

Methodological Answer:

A common approach involves hydrolysis of esters under basic conditions. For example, 3-(2,2-Diphenylcyclopropyl)-2,3-dimethoxy-2-methylpropionic acid is synthesized by refluxing the corresponding ester with KOH in 95% ethanol, followed by acidification and extraction . Another route employs organometallic intermediates, such as lithium-mediated coupling of 2,2-diphenylcyclopropane formaldehyde with ethyl 2-methoxypropionate in THF at −78°C . These methods emphasize the importance of anhydrous conditions and controlled temperature for optimizing yields.

Basic: Which spectroscopic techniques are critical for characterizing this compound derivatives?

Methodological Answer:

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable. For instance, ¹H NMR reveals proton environments (e.g., δ 7.31 ppm for aromatic protons in acid derivatives) , while ¹³C NMR identifies carbon frameworks, such as cyclopropane ring carbons . High-Resolution Mass Spectrometry (HRMS) confirms molecular weights with precision (e.g., calculated vs. experimental values for PTOC esters) . Infrared (IR) spectroscopy can further validate functional groups like hydroxyl or ester moieties.

Advanced: How do kinetic isotope effects (KIEs) clarify proton-transfer mechanisms in reactions involving this compound derivatives?

Methodological Answer:

Deuterium solvent isotope effects (e.g., k(H₂O)/k(D₂O)) probe transition-state symmetry. For example, in methoxide-catalyzed proton abstraction from phenyl 2,2-diphenylcyclopropyl ketone, a large primary KIE (k_H/k_D ≈ 6) suggests a symmetric transition state, while solvent isotope effects (m = 3) indicate proton relay involving multiple solvent molecules . Contrasting isotope effects between endo- and exothermic reactions (Table 4 in ) can distinguish concerted vs. stepwise mechanisms.

Advanced: How does solvent polarity influence carbene-mediated reaction pathways of this compound derivatives?

Methodological Answer:

Solvent polarity modulates carbene stability and reactivity. In cyclohexane, 2,3-diphenylcyclopropylidene predominantly forms spiropentane via cycloaddition with olefins. However, in polar solvents like methylene bromide, carbene collapse to allene increases due to destabilization of the carbene intermediate . Replacing cyclohexane with benzene reverses curvature in spiropentane/allene ratio plots, highlighting polarity-driven mechanistic shifts . These findings necessitate solvent screening during reaction optimization.

Advanced: How can contradictory mechanistic proposals for nitroso urea decomposition involving (2,2-Diphenylcyclopropyl) groups be resolved experimentally?

Methodological Answer:

Key experiments include:

- Alcohol-free conditions : Decomposition of N-nitroso-N-(2,2-diphenylcyclopropyl)urea with anhydrous lithium ethoxide in ether excludes carbonyl addition mechanisms (which require catalytic alcohol) .

- Intermediate trapping : Stability of lithium 2,2-diphenylcyclopropyl diazotate under reaction conditions rules out diazotate-mediated pathways .

- Isotopic labeling : Using ¹⁵N-labeled substrates to track nitrogen liberation patterns can differentiate proton-abstraction vs. carbene pathways .

Advanced: What computational strategies predict the reactivity of this compound-derived carbenes?

Methodological Answer:

Density Functional Theory (DFT) calculations assess carbene stability and ring-opening energetics. For example, symmetry-allowed disrotatory opening of 2,2-diphenylcyclopropylidene predicts allene formation, while steric effects from diphenyl groups favor carbene trapping . Solvent effects are modeled using continuum solvation models (e.g., COSMO) to correlate polarity with product ratios . Transition-state analysis of proton abstraction vs. carbene collapse can further validate experimental observations .

Basic: What safety precautions are critical when handling this compound derivatives?

Methodological Answer:

- Anhydrous conditions : Many reactions (e.g., organometallic couplings) require strict exclusion of moisture and oxygen .

- Thermal control : Decomposition pathways (e.g., nitroso urea derivatives) may release nitrogen gas; use pressure-relief setups .

- Personal protective equipment (PPE) : Gloves, goggles, and fume hoods are mandatory due to potential irritants (e.g., diazomethane byproducts) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.